molecular formula C36H40N4O8S2 B11113123 N-(4-methoxyphenyl)-N-{2-[4-({(4-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(4-methoxyphenyl)-N-{2-[4-({(4-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No.: B11113123
M. Wt: 720.9 g/mol
InChI Key: GQQAXDSIUAHPEQ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Acylation Reactions:

    Sulfonation Reactions: The addition of sulfonyl groups to aromatic rings.

    Piperazine Coupling: The coupling of piperazine derivatives with other intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: Used as a lead compound in drug discovery and development.

    Material Science: Explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-{4-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(4-METHOXYPHENYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C36H40N4O8S2

Molecular Weight

720.9 g/mol

IUPAC Name

N-[2-[4-[2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C36H40N4O8S2/c1-27-5-17-33(18-6-27)49(43,44)39(29-9-13-31(47-3)14-10-29)25-35(41)37-21-23-38(24-22-37)36(42)26-40(30-11-15-32(48-4)16-12-30)50(45,46)34-19-7-28(2)8-20-34/h5-20H,21-26H2,1-4H3

InChI Key

GQQAXDSIUAHPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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